Acetic acid, [(S)-(carboxymethyl)sulfinyl]-, 1-methyl ester
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Overview
Description
Acetic acid, [(S)-(carboxymethyl)sulfinyl]-, 1-methyl ester is a chemical compound with a unique structure that includes a sulfinyl group and a carboxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [(S)-(carboxymethyl)sulfinyl]-, 1-methyl ester typically involves the esterification of acetic acid with methanol in the presence of a catalyst. This process can be carried out under acidic conditions using sulfuric acid as a catalyst . The reaction is typically performed at elevated temperatures to increase the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, [(S)-(carboxymethyl)sulfinyl]-, 1-methyl ester can undergo various chemical reactions, including:
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Formation of the corresponding sulfone
Reduction: Formation of the corresponding sulfide
Substitution: Formation of substituted esters or amides
Scientific Research Applications
Acetic acid, [(S)-(carboxymethyl)sulfinyl]-, 1-methyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of acetic acid, [(S)-(carboxymethyl)sulfinyl]-, 1-methyl ester involves its interaction with specific molecular targets. The sulfinyl group can participate in redox reactions, influencing the oxidative state of biological systems . Additionally, the ester group can undergo hydrolysis, releasing acetic acid and methanol, which can further interact with cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: A simple ester of acetic acid with similar esterification properties.
Ethyl acetate: Another ester of acetic acid, commonly used as a solvent.
Acetic acid, [(S)-(carboxymethyl)sulfinyl]-, ethyl ester: A similar compound with an ethyl group instead of a methyl group.
Uniqueness
Acetic acid, [(S)-(carboxymethyl)sulfinyl]-, 1-methyl ester is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity compared to other simple esters like methyl acetate and ethyl acetate .
Properties
CAS No. |
156332-46-6 |
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Molecular Formula |
C5H8O5S |
Molecular Weight |
180.18 g/mol |
IUPAC Name |
2-[(S)-(2-methoxy-2-oxoethyl)sulfinyl]acetic acid |
InChI |
InChI=1S/C5H8O5S/c1-10-5(8)3-11(9)2-4(6)7/h2-3H2,1H3,(H,6,7)/t11-/m0/s1 |
InChI Key |
LKOZEGJLDIXKIU-NSHDSACASA-N |
Isomeric SMILES |
COC(=O)C[S@@](=O)CC(=O)O |
Canonical SMILES |
COC(=O)CS(=O)CC(=O)O |
Origin of Product |
United States |
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